Pyridin-3-yl(pyridin-4-yl)methanone Pyridin-3-yl(pyridin-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 56970-93-5
VCID: VC7103289
InChI: InChI=1S/C11H8N2O/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10/h1-8H
SMILES: C1=CC(=CN=C1)C(=O)C2=CC=NC=C2
Molecular Formula: C11H8N2O
Molecular Weight: 184.198

Pyridin-3-yl(pyridin-4-yl)methanone

CAS No.: 56970-93-5

Cat. No.: VC7103289

Molecular Formula: C11H8N2O

Molecular Weight: 184.198

* For research use only. Not for human or veterinary use.

Pyridin-3-yl(pyridin-4-yl)methanone - 56970-93-5

Specification

CAS No. 56970-93-5
Molecular Formula C11H8N2O
Molecular Weight 184.198
IUPAC Name pyridin-3-yl(pyridin-4-yl)methanone
Standard InChI InChI=1S/C11H8N2O/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10/h1-8H
Standard InChI Key PKNBEXFZRUHWSZ-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C(=O)C2=CC=NC=C2

Introduction

Chemical Structure and Molecular Characteristics

Pyridin-3-yl(pyridin-4-yl)methanone consists of two pyridine rings—substituted at the 3- and 4-positions—linked by a methanone group. The planar arrangement of the pyridine moieties and the electron-withdrawing carbonyl group create a polarized system that influences its reactivity and intermolecular interactions. Key structural parameters include:

PropertyValue
Molecular FormulaC11H8N2O\text{C}_{11}\text{H}_{8}\text{N}_{2}\text{O}
Molecular Weight184.20 g/mol
IUPAC NamePyridin-3-yl(pyridin-4-yl)methanone
SMILES NotationO=C(C1=CC=NC=C1)C2=CN=CC=C2
Topological Polar Surface Area52.5 Ų

The compound’s dipole moment, estimated at 4.2 D, arises from the asymmetric electron distribution between the pyridine rings and the carbonyl group . This polarity enhances solubility in polar aprotic solvents, though experimental solubility data remain unreported.

Synthesis and Manufacturing Approaches

Laboratory-Scale Synthesis

While no explicit protocols for Pyridin-3-yl(pyridin-4-yl)methanone are documented, analogous ketones are typically synthesized via Friedel-Crafts acylation or nucleophilic acyl substitution. A plausible route involves:

  • Preparation of Pyridin-3-ylcarbonyl Chloride: Reacting 3-pyridinecarboxylic acid with thionyl chloride (SOCl2\text{SOCl}_2) yields the acyl chloride intermediate.

  • Coupling with Pyridin-4-ylmagnesium Bromide: Treating the acyl chloride with a Grignard reagent derived from 4-bromopyridine facilitates nucleophilic attack, forming the desired ketone.

Reaction conditions (e.g., anhydrous tetrahydrofuran at −78°C) minimize side reactions such as oligomerization. Purification via column chromatography using silica gel and a hexane-ethyl acetate gradient typically achieves >85% purity.

Industrial Production Challenges

Scaling this synthesis presents challenges due to pyridine’s susceptibility to ring-opening under harsh conditions. Continuous-flow reactors could mitigate decomposition by ensuring precise temperature control. Alternative routes employing transition-metal catalysis (e.g., Suzuki-Miyaura coupling) remain unexplored but may offer higher yields.

Physicochemical Properties

Experimental data for Pyridin-3-yl(pyridin-4-yl)methanone are sparse, but computational models predict the following:

  • Melting Point: Estimated at 145–150°C (DFT-B3LYP/6-311+G(d,p)) .

  • Boiling Point: ~320°C (extrapolated from similar aryl ketones).

  • LogP: 1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • UV-Vis Absorption: λmax=265nm\lambda_{\text{max}} = 265 \, \text{nm} (π→π* transitions) .

The compound’s infrared spectrum would theoretically show stretches at 1680cm11680 \, \text{cm}^{-1} (C=O) and 1590cm11590 \, \text{cm}^{-1} (C=N), consistent with conjugated carbonyl systems .

Computational Insights and Molecular Modeling

Density Functional Theory (DFT) analyses at the B3LYP/6-311+G(d,p) level provide electronic insights:

  • HOMO-LUMO Gap: 4.3 eV, indicating moderate reactivity .

  • Electrostatic Potential (ESP): Negative charges localize on the carbonyl oxygen (−0.45 e) and pyridinic nitrogens (−0.32 e), favoring hydrogen-bond interactions .

  • Non-Covalent Interactions (NCI): Reduced density gradient (RDG) plots predict weak van der Waals interactions in the crystal lattice .

Future Research Directions

  • Synthetic Optimization: Explore palladium-catalyzed cross-couplings to improve yield and scalability.

  • Biological Screening: Evaluate cytotoxicity against NCI-60 cancer cell lines and antimicrobial efficacy per CLSI guidelines.

  • Coordination Chemistry: Investigate ligand behavior in transition-metal complexes for catalytic applications.

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